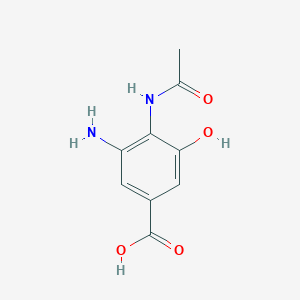

4-Acetamido-3-amino-5-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDTVBHJMBRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332224 | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-46-2 | |

| Record name | 4-(Acetylamino)-3-amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162252-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Acetamido 3 Amino 5 Hydroxybenzoic Acid

Established Synthetic Routes and Precursors

The traditional synthesis of 4-Acetamido-3-amino-5-hydroxybenzoic acid is a multi-step process that relies on classical organic chemistry reactions. These routes typically begin with readily available aromatic nitro compounds and involve a sequence of carefully orchestrated steps to introduce the desired functional groups at the correct positions on the aromatic ring.

Multi-Step Synthesis from Aromatic Nitro Compounds

The synthesis of this compound is strategically rooted in the use of aromatic nitro compounds as starting materials or key intermediates. The nitro group's strong electron-withdrawing nature and its ability to be converted into an amino group make it an essential component in the synthetic pathway. A plausible route begins with a substituted benzoic acid and introduces the required functional groups sequentially.

A critical intermediate in this process is 4-Acetamido-3-hydroxy-5-nitrobenzoic acid. drugbank.combldpharm.com The synthesis is designed to produce this precursor, which then undergoes a final reduction step to yield the target molecule. The presence of the acetamido, hydroxy, and nitro groups on the benzoic acid core requires careful strategic planning to ensure correct regiochemistry.

Table 1: Plausible Multi-Step Synthetic Sequence

| Step | Reaction | Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-3-nitrobenzoic acid |

| 2 | Acylation of an amine precursor or protection of the hydroxyl group | Acetic Anhydride | Varies depending on route |

| 3 | Further substitution/manipulation | Various | 4-Acetamido-3-hydroxy-5-nitrobenzoic acid |

Catalytic Hydrogenation for Amino Group Formation

The final and crucial step in the synthesis is the reduction of the nitro group of the intermediate to form the desired 3-amino group. Catalytic hydrogenation is a widely employed and efficient method for this transformation. This technique involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

A common and effective catalyst for this reaction is palladium on carbon (Pd/C). The reaction is typically carried out under pressure and at a controlled temperature to ensure complete conversion and high purity of the product. google.com This method is favored for its high yield and clean reaction profile, often producing the desired amine with minimal side products. google.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | 5% Palladium on Carbon (Pd/C) | Facilitates the reaction between H₂ and the nitro group. |

| Hydrogen Pressure | 1-2 MPa | Ensures sufficient hydrogen concentration for the reaction. google.com |

| Temperature | 60-70 °C | Provides activation energy without promoting side reactions. google.com |

| Solvent | Water or organic solvents (e.g., ethanol) | Dissolves the reactant and facilitates contact with the catalyst. |

| Reaction Time | ~2 hours or until H₂ uptake ceases | Allows for the complete reduction of the nitro group. google.com |

The advantages of this method include its efficiency, high yields (often exceeding 95%), and the relative ease of removing the catalyst by filtration. google.com

Acylation and Halogenation as Key Synthetic Steps

While not explicitly detailed in a specific route for this molecule, halogenation is a powerful tool in aromatic synthesis. Halogen atoms can be introduced onto the benzene (B151609) ring to act as directing groups, influencing the position of subsequent substitutions due to their electronic and steric effects. They can also serve as a protecting group or be replaced by other functional groups in later steps through nucleophilic aromatic substitution or coupling reactions.

Role of Nitro Group Intermediates

Nitro group intermediates are pivotal in the synthesis of this compound. The nitro group serves two primary functions. First, it acts as a latent amino group; its reduction in a late stage of the synthesis is a reliable method for introducing the amine functionality. nih.gov Second, the powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta-position. This directing effect is a cornerstone of controlling the regiochemistry during the assembly of the molecule. The existence of 4-Acetamido-3-hydroxy-5-nitrobenzoic acid as a direct precursor underscores the indispensable role of nitro intermediates in the synthetic strategy. drugbank.combldpharm.com

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and intelligent methods for molecule construction. This involves leveraging computational tools and adhering to the principles of green chemistry to reduce environmental impact.

Application of Retrosynthetic Analysis and AI-Powered Prediction Tools

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler, commercially available starting materials through a series of "disconnections." For this compound, a retrosynthetic approach would identify key bond disconnections, such as the C-N bond of the amino group (leading back to the nitro precursor) and the amide bond (leading back to an amine and an acylating agent).

Predict Reaction Outcomes: By analyzing molecular structures, AI models can predict the likely products, yields, and even optimal reaction conditions, sometimes surpassing the accuracy of experienced chemists. mdpi.comibm.com

Propose Novel Synthetic Routes: AI can suggest innovative or unconventional synthetic pathways that might be overlooked by human chemists. chemcopilot.com Graph neural networks, which treat molecules as complex data structures, are particularly effective at predicting reactivity and planning synthesis. chemcopilot.commdpi.com

Optimize Synthesis: Machine learning algorithms can rapidly screen catalysts and solvents to find the most efficient and sustainable options. mdpi.comibm.com

The integration of AI with automated robotic systems is pushing chemistry towards intelligent, closed-loop experiments where AI proposes a synthesis, a robot performs it, and the results are fed back to the AI to refine future predictions. mdpi.com

In the context of the target molecule, an AI tool would likely validate the established route involving the reduction of a nitro intermediate but could also propose alternative sequences or greener reagents by drawing on a broader dataset of chemical knowledge.

The application of Green Chemistry principles aims to make chemical manufacturing more sustainable. acs.org Key principles relevant to the synthesis of this compound include:

Catalysis (Principle #9): The use of catalytic hydrogenation with Pd/C is a prime example of green chemistry. Catalytic reagents are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and generate significant waste. greenchemistry-toolkit.org

Atom Economy (Principle #2): Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation has excellent atom economy compared to older methods that use metals like tin or iron in acid, which generate large amounts of metallic waste.

Safer Solvents (Principle #5): Green approaches would prioritize the use of water or other benign solvents over hazardous organic solvents. The hydrogenation of nitrobenzoate salts can be effectively carried out in water. google.com

Reduce Derivatives (Principle #8): Minimizing the use of protecting groups and other derivatization steps reduces the number of reactions, saves resources, and prevents waste. nih.gov AI-driven route planning can help identify pathways that avoid unnecessary steps.

By combining advanced computational tools with a commitment to green chemistry, the synthesis of complex molecules like this compound can be made more efficient, less wasteful, and environmentally sustainable. researchgate.netmdpi.com

Sustainable Synthesis Methodologies (e.g., Solid-State Grinding)

Detailed research findings on the application of sustainable synthesis methodologies, such as solid-state grinding, for the production of this compound are not prominently available in the surveyed scientific literature.

Derivatization Strategies and Analog Synthesis

The derivatization of this compound is a key area of research for developing new chemical entities with potentially novel properties. This includes the synthesis of analogues, modification of functional groups, and the creation of more complex molecular systems.

Specific methodologies for the synthesis of structurally related benzoic acid analogues starting from this compound are not extensively detailed in the available research. However, studies on related compounds, such as 4-acetamido-3-aminobenzoic acid, show that the amino group can be a site for derivatization to create a series of analogues. For instance, a series of Schiff base compounds have been synthesized by reacting the amino group of 4-acetamido-3-aminobenzoic acid with various aldehydes rjptonline.org.

While specific examples for this compound are limited, the functional groups present—a carboxylic acid, a primary amine, a hydroxyl group, and an acetamido group—offer multiple sites for interconversion and modification. Research on similar structures, such as para-aminobenzoic acid (PABA), demonstrates that both the amino and carboxyl groups are versatile handles for chemical modification to produce a wide range of novel molecules nih.gov.

The formation of complex conjugated systems from this compound is an area of potential chemical exploration. The primary amino group can react with aldehydes and ketones to form imines (Schiff bases), which extends the conjugated system of the molecule. This strategy has been successfully applied to the related compound 4-acetamido-3-aminobenzoic acid to synthesize a series of 4-acetamido-3-(benzylideneamino)benzoic acid derivatives rjptonline.org.

Modifying the lipophilicity of a compound is a critical strategy in medicinal chemistry to improve its pharmacokinetic properties. One common method to increase lipophilicity is through the esterification of carboxylic acids or the acylation of hydroxyl or amino groups nih.gov. For this compound, the carboxylic acid group could be converted to various esters. This modification would increase the compound's lipophilic character, which can be crucial for its biological absorption and distribution nih.gov. Aromatic ring derivatives are known to increase the lipophilicity of molecules, making them more stable and synthetically accessible rjptonline.org.

The introduction of halogen atoms into the aromatic ring of a molecule can significantly alter its biological activity. For the parent compound, 3-amino-5-hydroxybenzoic acid, methods for synthesizing chlorinated analogues have been explored nih.gov. While specific studies on the halogenation of this compound were not found, the principles of aromatic substitution suggest that the benzene ring could be targeted for halogenation. The positions of the existing substituents would direct the regioselectivity of such reactions. The physiological activity of aromatic carboxylic acids can be enhanced by the introduction of hydroxyl groups and halogen atoms into the aromatic ring researchgate.net.

Chemical Reactivity and Mechanistic Investigations of 4 Acetamido 3 Amino 5 Hydroxybenzoic Acid

Aromatic Ring Reactivity Studies

The reactivity of the benzene (B151609) ring in 4-Acetamido-3-amino-5-hydroxybenzoic acid is governed by the electronic effects of its five substituents. The hydroxyl (-OH), amino (-NH2), and acetamido (-NHCOCH3) groups are all activating, electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.comlibretexts.org Conversely, the carboxylic acid (-COOH) group is a deactivating, electron-withdrawing group.

Detailed experimental studies on electrophilic substitution reactions for this specific compound have not been found in the reviewed literature. Theoretically, reactions such as halogenation, nitration, or sulfonation would be directed by the powerful activating groups. All three activating groups (-OH, -NH2, -acetamido) strongly favor substitution at the positions ortho and para to themselves. Given the substitution pattern, the only available carbon atom on the ring (C6) is ortho to the amino group and meta to the hydroxyl and acetamido groups. The amino group's strong activating and ortho-directing effect would likely be the dominant influence, suggesting that an electrophile would add at the C6 position. However, the steric bulk of the adjacent acetamido group at C4 could hinder this approach.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product | Directing Influence |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-Acetamido-3-amino-6-bromo-5-hydroxybenzoic acid | Ortho-directing -NH₂ group |

| Nitration | HNO₃ / H₂SO₄ | 4-Acetamido-3-amino-5-hydroxy-6-nitrobenzoic acid | Ortho-directing -NH₂ group |

| Sulfonation | SO₃ / H₂SO₄ | 4-Acetamido-3-amino-5-hydroxy-6-sulfobenzoic acid | Ortho-directing -NH₂ group |

(Note: This table is predictive and not based on published experimental results.)

Reactivity of Specific Functional Groups

The primary aromatic amine group (-NH2) is a versatile functional group. It is basic and will react with acids to form ammonium (B1175870) salts. A key reaction of aromatic amines is diazotization, where treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures would convert the amino group into a diazonium salt (-N₂⁺). This diazonium salt could then be a versatile intermediate, undergoing various Sandmeyer or related reactions to introduce a wide range of other functional groups. scirp.org The acetamido group (-NHCOCH₃) is significantly less basic and nucleophilic than the free amine due to the electron-withdrawing effect of the adjacent carbonyl group. It can be hydrolyzed back to the primary amine under acidic or basic conditions.

The phenolic hydroxyl group (-OH) is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. This increases its nucleophilicity, allowing for reactions such as Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. The hydroxyl group's electron-donating nature also contributes to the high reactivity of the aromatic ring. As part of an o-aminophenol system, this moiety could be susceptible to oxidation. researchgate.netdocumentsdelivered.com

Oxidation and Reduction Pathways

Specific oxidation and reduction pathways for this compound are not documented. However, predictions can be made based on its structure. The molecule contains functional groups susceptible to both oxidation and reduction. The o-aminophenol substructure (the 3-amino and 5-hydroxy groups relative to each other, although they are meta) is particularly prone to oxidation, which can lead to the formation of quinone-imine or phenoxazinone structures, often colored compounds. researchgate.net The presence of multiple electron-donating groups makes the aromatic ring electron-rich and thus sensitive to oxidizing agents.

Reduction reactions are less likely to affect the already reduced amino and hydroxyl groups or the stable aromatic ring under standard conditions. The carboxylic acid group can be reduced to a primary alcohol, but this typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would also react with the acidic protons of the -OH and -NH₂ groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Acetamido-3-amino-6-bromo-5-hydroxybenzoic acid |

| 4-Acetamido-3-amino-5-hydroxy-6-nitrobenzoic acid |

| 4-Acetamido-3-amino-5-hydroxy-6-sulfobenzoic acid |

| Thionyl chloride |

| Nitrous acid |

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, possessing a variety of hydrogen bond donor and acceptor groups, allows for a complex network of both intramolecular and intermolecular interactions. These interactions, particularly hydrogen bonding, are critical in determining the compound's crystal packing, solubility, and interactions with biological macromolecules. The spatial arrangement of the acetamido, amino, hydroxyl, and carboxylic acid functionalities on the benzene ring dictates the specific nature and strength of these bonds.

Intramolecular Hydrogen Bonding:

Within a single molecule of this compound, several potential intramolecular hydrogen bonds can be postulated. The proximity of the functional groups allows for the formation of stable five- or six-membered ring structures, which are energetically favorable. Potential intramolecular hydrogen bonds include:

Between the hydroxyl group and the amino group: The hydrogen of the hydroxyl group (-OH) can act as a donor to the nitrogen of the adjacent amino group (-NH2), or a hydrogen from the amino group can donate to the hydroxyl oxygen.

Between the acetamido group and the amino group: The carbonyl oxygen of the acetamido group (-NHC(O)CH3) can act as a hydrogen bond acceptor for a hydrogen from the neighboring amino group.

Between the acetamido group and the hydroxyl group: The amide hydrogen of the acetamido group can potentially form a hydrogen bond with the oxygen of the hydroxyl group.

The formation and relative strength of these intramolecular bonds would influence the planarity of the molecule and the orientation of the substituent groups. Detailed structural analysis, for instance, through X-ray crystallography or computational modeling, would be required to confirm the presence and geometry of these interactions.

Intermolecular Hydrogen Bonding:

In the solid state, molecules of this compound are expected to engage in extensive intermolecular hydrogen bonding, creating a stable three-dimensional lattice. The various functional groups provide multiple sites for these interactions:

Carboxylic Acid Dimers: A common and strong hydrogen bonding motif involves the carboxylic acid groups of two separate molecules forming a cyclic dimer.

Chains and Sheets: The amino, hydroxyl, and acetamido groups can all participate in hydrogen bonding with neighboring molecules, leading to the formation of extended chains or sheets. For instance, the amino group can donate hydrogen bonds to the carbonyl oxygen of the acetamido group or the carboxylic acid of an adjacent molecule. Similarly, the hydroxyl group can act as both a hydrogen bond donor and acceptor.

Research Findings:

Data on Potential Hydrogen Bond Interactions:

The following table summarizes the potential hydrogen bond donors and acceptors within the this compound molecule that could participate in both intramolecular and intermolecular interactions.

| Functional Group | Potential Role as Donor | Potential Role as Acceptor |

| Carboxylic Acid (-COOH) | O-H | C=O |

| Hydroxyl (-OH) | O-H | O |

| Amino (-NH2) | N-H | N |

| Acetamido (-NHCOCH3) | N-H | C=O |

This variety of donor and acceptor sites underscores the potential for a rich and complex network of hydrogen bonds, which would be a defining feature of the chemical reactivity and solid-state properties of this compound. Definitive characterization of these interactions awaits detailed experimental structural studies.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei, a detailed molecular structure can be constructed.

Proton NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 4-Acetamido-3-amino-5-hydroxybenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and amide protons, the hydroxyl proton, the carboxylic acid proton, and the methyl protons of the acetamido group.

Based on the analysis of related compounds such as 3-amino-5-hydroxybenzoic acid, the aromatic protons of the target molecule are anticipated to appear in the downfield region of the spectrum. For instance, in 3-amino-5-hydroxybenzoic acid, the aromatic protons are observed at chemical shifts of δ 6.87 (dd, J=1.6, 2.1Hz), δ 6.78 (dd, J=1.3-2.1Hz), and δ 6.37 (t, J=2.1Hz) ppm researchgate.net. The substitution pattern of this compound would lead to two aromatic protons, and their chemical shifts would be influenced by the electron-donating and electron-withdrawing effects of the substituents.

The protons of the -NH₂, -OH, and -COOH groups are exchangeable and their chemical shifts can be broad and variable depending on the solvent and concentration. The amide proton (-NHCOCH₃) typically appears as a singlet in the range of δ 7.5-9.5 ppm. The methyl protons of the acetamido group (-COCH₃) would be expected to produce a sharp singlet, typically in the upfield region around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and general chemical shift ranges. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.0 - 7.5 | Doublet, Doublet |

| -NH₂ | Variable (broad) | Singlet |

| -OH | Variable (broad) | Singlet |

| -COOH | Variable (broad) | Singlet |

| -NHCOCH₃ | 7.5 - 9.5 | Singlet |

| -COCH₃ | 2.0 - 2.5 | Singlet |

Carbon-13 NMR and 2D NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The carbonyl carbons of the carboxylic acid and the amide group are expected to appear in the most downfield region of the spectrum, typically between 160 and 180 ppm. The aromatic carbons will resonate in the range of 100-160 ppm, with the carbons attached to the hydroxyl, amino, and acetamido groups showing characteristic shifts. The methyl carbon of the acetamido group will appear in the upfield region, typically around 20-30 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. COSY would establish the connectivity between adjacent protons, particularly the coupling between the aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related compounds and general chemical shift ranges. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 175 |

| -C=O (Amide) | 168 - 172 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-NHCOCH₃ | 135 - 145 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic CH | 100 - 120 |

| -CH₃ | 20 - 30 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3500-2500 cm⁻¹ due to the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group. This broadening is a result of hydrogen bonding.

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NHCOCH₃) are expected to appear in the region of 3500-3200 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching), while the secondary amide typically shows a single band.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected around 1730-1700 cm⁻¹, while the amide C=O stretch (Amide I band) typically appears around 1680-1630 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the aromatic amine and the amide group are expected in the 1350-1250 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will likely appear in the 1300-1200 cm⁻¹ range.

Aromatic C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations in the region of 1600-1450 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are predicted values based on typical functional group absorption ranges.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid & Phenol) | Stretching | 3500 - 2500 (broad) |

| N-H (Amine & Amide) | Stretching | 3500 - 3200 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |

| C=O (Amide) | Stretching | 1680 - 1630 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-O | Stretching | 1300 - 1200 |

Raman and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, the aromatic ring vibrations are expected to give strong signals in the Raman spectrum. The symmetric stretching vibrations of non-polar bonds will also be more prominent.

Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly useful technique for studying this molecule, especially at low concentrations. By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. This would allow for a more detailed analysis of the vibrational modes and could provide information about the orientation of the molecule on the surface.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 210 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways could include:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at m/z 193.

Loss of a water molecule (-H₂O), leading to a fragment at m/z 192.

Decarboxylation (loss of CO₂), giving a fragment at m/z 166.

Cleavage of the amide bond, which could lead to fragments corresponding to the acetyl group (m/z 43) and the remaining aromatic structure.

Loss of the entire acetamido group.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would likely show a prominent protonated molecule [M+H]⁺ at m/z 211 in positive ion mode, or a deprotonated molecule [M-H]⁻ at m/z 209 in negative ion mode. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would provide detailed information about the fragmentation pathways and confirm the connectivity of the different functional groups.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.)

| m/z | Possible Fragment |

| 210 | [M]⁺ (Molecular Ion) |

| 211 | [M+H]⁺ |

| 209 | [M-H]⁻ |

| 193 | [M-OH]⁺ |

| 192 | [M-H₂O]⁺ |

| 166 | [M-CO₂]⁺ |

| 43 | [CH₃CO]⁺ |

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are fundamental for separating "this compound" from impurities, starting materials, and byproducts, as well as for its quantification in complex matrices. The selection between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's physicochemical properties, notably its polarity, volatility, and thermal stability.

HPLC, particularly in the reversed-phase mode, is the predominant technique for the analysis of non-volatile and polar aromatic compounds like "this compound". While a specific, validated method for this exact molecule is not widely published, methods for analogous compounds, such as p-hydroxybenzoic acid and other aminobenzoic acid derivatives, provide a strong basis for method development. nih.gov

A typical analytical approach would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or acetic acid to control ionization) and an organic modifier like acetonitrile. researchgate.net This setup ensures the efficient elution and sharp peak shape of polar aromatic acids. helixchrom.com Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring and chromophoric functional groups exhibit maximum absorbance. This method allows for the sensitive detection and quantification of the target compound and the resolution of closely related impurities.

Table 1: Representative HPLC Parameters for Analysis of Analogous Benzoic Acid Derivatives

| Parameter | Typical Value/Condition | Rationale |

| Stationary Phase | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides effective separation for polar aromatic compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Phosphoric Acid or Acetic Acid in Water | Suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. researchgate.net |

| Mobile Phase B | Acetonitrile | Serves as the organic modifier to elute the compound from the nonpolar stationary phase. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities, from hydrophilic impurities to the main analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, providing good efficiency and reasonable run times. |

| Detection | UV at ~230-254 nm | The aromatic ring and substituents provide strong UV absorbance in this range for sensitive detection. |

| Column Temperature | Ambient or slightly elevated (e.g., 25-35°C) | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

Direct analysis of "this compound" by Gas Chromatography is generally not feasible. The compound's multiple polar functional groups—carboxylic acid, hydroxyl, amino, and acetamido—render it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. colostate.edu Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogens on the polar groups with nonpolar moieties. sigmaaldrich.com Common approaches for compounds with these functionalities include:

Silylation: This is a widely used technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the hydroxyl, amino, and carboxylic acid groups with silyl groups (e.g., trimethylsilyl or TBDMS). sigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability against moisture. sigmaaldrich.com

Alkylation/Esterification: This process specifically targets the carboxylic acid group. Reagents such as diazomethane or alcohols in the presence of an acid catalyst convert the carboxylic acid into a more volatile methyl ester. colostate.edugcms.cz This would typically be combined with acylation or silylation to derivatize the remaining hydroxyl and amino groups.

Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., 5% phenyl-polysiloxane) and detected using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.govdss.go.th

Table 2: General Derivatization Strategies for GC Analysis

| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |

| Silylation | MTBSTFA | Carboxyl (-COOH), Hydroxyl (-OH), Amino (-NH2) | TBDMS-ester, TBDMS-ether, TBDMS-amine |

| Alkylation (Esterification) | Diazomethane | Carboxyl (-COOH) | Methyl Ester |

| Acylation | Acetic Anhydride | Amino (-NH2), Hydroxyl (-OH) | Acetyl amide, Acetyl ester |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. This analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding, which significantly influence the compound's physical properties.

While the specific crystal structure of "this compound" is not publicly documented, analysis of a closely related structure, "4-acetamidobenzoic acid monohydrate," provides valuable insight into the likely structural characteristics. nih.govnih.gov In this analogue, the carboxyl group is nearly coplanar with the benzene (B151609) ring, facilitating electronic conjugation. nih.gov The acetamide group, however, is twisted out of the plane of the benzene ring. nih.govnih.gov

A crucial aspect of the crystal structure of such molecules is the extensive network of intermolecular hydrogen bonds. nih.gov For "this compound," it is anticipated that the carboxylic acid, hydroxyl, amino, and acetamido groups would all participate in a complex three-dimensional hydrogen-bonding network. These interactions would involve the carboxyl group acting as both a hydrogen bond donor and acceptor, the amino and hydroxyl groups as donors, and the carbonyl oxygen of the acetamido group as a strong acceptor. This network is critical for stabilizing the crystal lattice.

Table 3: Predicted Crystallographic Parameters and Interactions (Based on Analogous Structures)

| Parameter | Predicted Feature/Value | Significance |

| Crystal System | Likely Monoclinic or Orthorhombic | These are common crystal systems for substituted benzoic acid derivatives. nih.gov |

| Space Group | Centrosymmetric (e.g., P21/n) or Non-centrosymmetric | The specific arrangement and symmetry of molecules in the unit cell. |

| Key Intermolecular Interactions | O—H···O, N—H···O | Extensive hydrogen bonding is expected, linking molecules into a stable supramolecular architecture. nih.gov |

| Molecular Conformation | Carboxyl group likely coplanar with the benzene ring. | Maximizes π-system conjugation. |

| Acetamido and amino groups potentially twisted relative to the ring. | Steric hindrance and hydrogen bonding can influence the dihedral angles of substituents. |

Computational and Theoretical Chemistry Studies of 4 Acetamido 3 Amino 5 Hydroxybenzoic Acid

Quantum Chemical Investigations (DFT)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful computational methods used to predict the molecular structure and reactivity of chemical compounds. vjst.vnelectrochemsci.org These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties. vjst.vn For 4-Acetamido-3-amino-5-hydroxybenzoic acid, DFT calculations would provide crucial insights into its structural parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics, forming the foundation for understanding its chemical behavior. electrochemsci.orgresearchgate.net

The electronic structure of a molecule governs its reactivity. Global reactivity descriptors, calculated using DFT, provide a quantitative measure of a molecule's stability and reactivity. electrochemsci.org These descriptors are derived from the energies of the frontier molecular orbitals. Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). A large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is indicative of high chemical stability and low reactivity. electrochemsci.orgresearchgate.net

While specific DFT data for this compound is not available in the cited literature, a study on the related compound 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzene (B151609) sulfonamide revealed a HOMO-LUMO energy gap of 4.71 eV and a chemical hardness of 2.36 eV, suggesting high chemical reactivity. electrochemsci.orgresearchgate.net A similar analysis for the title compound would elucidate its kinetic stability and susceptibility to chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors (Note: The following data is hypothetical and serves to illustrate the typical output of such an analysis.)

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.8 eV |

| Global Hardness | η | (I - A) / 2 | 2.35 eV |

| Global Softness | S | 1 / (2η) | 0.21 eV-1 |

| Electronegativity | χ | (I + A) / 2 | 4.15 eV |

| Chemical Potential | µ | -(I + A) / 2 | -4.15 eV |

| Electrophilicity Index | ω | µ2 / (2η) | 3.67 eV |

Molecular Electrostatic Potential (MEP) analysis is a vital tool for identifying the reactive sites of a molecule. vjst.vnnih.gov The MEP map illustrates the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. electrochemsci.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. electrochemsci.org Green areas represent neutral potential. electrochemsci.org

For this compound, the MEP surface would likely show negative potential localized around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen of the amino group, making these the primary sites for interaction with electrophiles. electrochemsci.org Positive potentials would be expected around the hydrogen atoms of the amino and hydroxyl groups. electrochemsci.orgnih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will bind with biological receptors or other chemical species. vjst.vnnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). vjst.vn The HOMO acts as the electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. researchgate.net The LUMO, conversely, acts as the electron acceptor, and its energy is related to electron affinity and electrophilicity. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. electrochemsci.org A smaller gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Analysis of the FMOs for this compound would reveal the distribution of these orbitals across the molecule. Typically, in substituted benzoic acids, the HOMO and LUMO are distributed over the aromatic ring and substituent groups, and their specific locations influence the molecule's reactivity and electronic transition properties. vjst.vn

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The following data is hypothetical and serves to illustrate the typical output of such an analysis.)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution and delocalization within a molecule. vjst.vnnih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. vjst.vn Stronger interactions, indicated by higher E(2) values, signify greater charge delocalization and contribute significantly to the molecule's stability. researchgate.net This analysis can reveal hyper-conjugative interactions, such as those between lone pair orbitals (n) and anti-bonding orbitals (π* or σ*), which are crucial for understanding the electronic structure and reactivity. researchgate.net For this compound, NBO analysis would identify key donor-acceptor interactions, likely involving the lone pairs on the oxygen and nitrogen atoms and the π-system of the benzene ring, providing insight into the effects of the substituents on the electronic structure. rsc.org

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, specific vibrational modes can be assigned to the observed spectral bands. researchgate.netnih.gov The Potential Energy Distribution (PED) is used to provide a quantitative assignment of each vibrational mode to the stretching, bending, or torsional motions of specific chemical bonds or functional groups. researchgate.net

For this compound, DFT calculations would predict the characteristic vibrational frequencies for its functional groups, including the C=O stretching of the carboxylic acid and acetamido groups, N-H stretching of the amino and acetamido groups, O-H stretching of the hydroxyl and carboxyl groups, and various C-H and C-C vibrations of the aromatic ring. researchgate.netucl.ac.uk Comparing these calculated frequencies with experimental data allows for a comprehensive understanding of the molecule's vibrational properties. nih.gov

Table 3: Illustrative Vibrational Frequency Assignments (Note: The following data is based on typical frequency ranges for related functional groups and serves as an example.)

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| ν(O-H) | ~3500 | Hydroxyl group stretching |

| ν(N-H) | ~3400 | Amino/Amido group stretching |

| ν(C-H) | ~3100 | Aromatic C-H stretching |

| ν(C=O) | ~1700 | Carboxylic acid C=O stretching |

| ν(C=O) | ~1670 | Acetamido C=O stretching |

| δ(N-H) | ~1620 | Amino/Amido group bending |

| ν(C-C) | ~1400-1600 | Aromatic ring stretching |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their electronic absorption spectra, such as UV-Visible spectra. vjst.vnrsc.org TD-DFT calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. vjst.vnresearchgate.net This analysis helps in understanding the nature of electronic transitions, often characterized as π → π* or n → π* transitions, and identifies the molecular orbitals involved. vjst.vnrsc.org

For this compound, a TD-DFT calculation would predict the wavelength of maximum absorption (λmax) and provide insight into its optical properties. vjst.vn Studies on similar aromatic compounds show that electronic transitions are typically dominated by excitations from HOMO to LUMO or other nearby orbitals, corresponding to intramolecular charge transfer. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzene sulfonamide |

| Benzene |

| Benzoic acid |

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to predict the behavior and properties of molecules, offering insights that can guide experimental research. For this compound, these techniques can elucidate its structural stability, potential biological interactions, and pharmacokinetic profile.

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its interaction with biological targets. The stability of different conformers of this compound is influenced by the rotational freedom around the single bonds connecting the substituent groups (acetamido, amino, and hydroxyl) to the benzoic acid core.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic targets.

While specific docking studies for this compound are not readily found, research on analogous compounds provides a framework for its potential interactions. For instance, docking simulations of 3-Acetamido-5-amino-4-hydroxybenzenesulfonic acid have shown binding to cyclooxygenase-2 (COX-2), with the sulfonic acid group playing a key role in electrostatic interactions. Given the structural similarities, it is plausible that the carboxylic acid and hydroxyl groups of this compound could form significant hydrogen bonds and electrostatic interactions within the active sites of various enzymes. The amino and acetamido groups could also contribute to the binding affinity through additional hydrogen bonding or hydrophobic interactions.

Predictive Modeling of Molecular Properties (e.g., Bioavailability, Permeability)

Predictive modeling of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical component of modern drug development. These models use the chemical structure of a compound to estimate its pharmacokinetic behavior.

For this compound, its lower water solubility compared to sulfonic acid derivatives is a key consideration for bioavailability. The presence of multiple hydrogen bond donors and acceptors in the molecule would influence its permeability across biological membranes. Computational models, such as those based on Lipinski's Rule of Five, could provide initial estimates of its "drug-likeness." However, more sophisticated QSAR (Quantitative Structure-Activity Relationship) models would be needed for a more accurate prediction of its bioavailability and permeability, taking into account factors like molecular weight, polarity, and the specific arrangement of functional groups.

Intermolecular Interactions and Solid-State Phenomena

The arrangement of molecules in the solid state is governed by intermolecular interactions, which have a profound impact on the physicochemical properties of a compound, including its solubility and stability.

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonds are the primary intermolecular forces that would dictate the crystal packing of this compound. The molecule possesses several functional groups capable of acting as both hydrogen bond donors (hydroxyl, amino, and the N-H of the acetamido group) and acceptors (the carbonyl oxygen of the acetamido and carboxylic acid groups, and the hydroxyl oxygen).

In the solid state, these groups can form extensive and robust hydrogen bonding networks. For example, the crystal structure of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonds involving the hydroxyl, nitro, and carboxyl groups. It is highly probable that this compound would exhibit similar, complex hydrogen bonding motifs, potentially leading to the formation of dimers or more extended supramolecular structures. In solution, these same functional groups would interact with solvent molecules, influencing the compound's solubility.

Cocrystal Formation and Analysis

Cocrystallization is a technique used to modify the physicochemical properties of a solid by combining it with another neutral molecule (a coformer) in the same crystal lattice. The formation of cocrystals is heavily reliant on the potential for strong intermolecular interactions, such as hydrogen bonding, between the active compound and the coformer.

Adsorption Studies of this compound on Graphene Remain a Niche Area in Computational Chemistry

A comprehensive review of computational and theoretical chemistry studies reveals a notable absence of specific research focused on the adsorption of this compound onto graphene surfaces.

Theoretical investigations into the adsorption of similar compounds, such as aromatic amino acids and other benzoic acid derivatives, on graphene and carbon nanotubes have been conducted. nii.ac.jpresearchgate.netorientjchem.org These studies often employ density functional theory (DFT) and molecular dynamics simulations to elucidate the nature of non-covalent interactions, such as π-π stacking, which are crucial in the adsorption of aromatic molecules onto the graphene lattice. nii.ac.jpnih.gov

For instance, research on aromatic amino acids like phenylalanine, histidine, tyrosine, and tryptophan has shown that their aromatic rings tend to orient parallel to the graphene sheet, indicating weak π-π interactions as a primary binding mechanism. nii.ac.jpresearchgate.net The binding strength in these cases is influenced by the polarizability of the aromatic motifs of the amino acids. nii.ac.jpresearchgate.net

Furthermore, computational studies on related molecules like 4-Acetamido-3-nitrobenzoic acid have been performed, although these have primarily focused on aspects such as molecular geometry, electronic properties, and potential applications in other fields, rather than their adsorption behavior on graphene. researchgate.netnih.gov

The lack of specific studies on this compound's interaction with graphene presents a gap in the literature. Future computational research could provide valuable insights into its potential as a functionalizing agent for graphene-based materials, with possible applications in biosensing or drug delivery, given the compound's structural features which include an aromatic ring and multiple functional groups capable of various interactions. Such studies would likely explore the adsorption energy, optimal geometric configuration, and the electronic structure of the graphene-adsorbate system.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

The multifunctionality of 4-acetamido-3-amino-5-hydroxybenzoic acid makes it a valuable, albeit specialized, intermediate in multi-step organic synthesis.

Building Block for Multifunctional Aromatic Compounds

Aromatic compounds possessing multiple functional groups are crucial starting materials for a wide range of products, including pharmaceuticals, agrochemicals, and polymers. Aromatic carboxylic acids, in particular, are recognized as versatile building blocks for creating complex coordination polymers and metal-organic frameworks (MOFs). mdpi.com The structure of this compound, containing donor groups (hydroxyl and amino) and an acceptor group (carboxylic acid), allows for the construction of highly substituted aromatic systems through sequential and site-selective reactions. The interplay between the electron-donating and electron-withdrawing nature of its substituents influences the reactivity of the aromatic ring, enabling controlled introduction of additional functionalities.

Precursor in Specialty Chemical Production

This compound can serve as a precursor for specialty chemicals where a substituted aromatic core is required. For instance, related compounds like 3-amino-4-hydroxybenzoic acid are known precursors for bioplastics, lending thermostability to polymers. aiche.org While direct evidence for this compound is limited, its structure is analogous to intermediates used in the synthesis of high-performance materials. The acetylated amino group can also be hydrolyzed to yield a diamino compound, further expanding its synthetic versatility.

Development of Chemical Scaffolds and Templates for Synthetic Chemistry

In medicinal chemistry and drug discovery, a chemical scaffold is a core structure upon which various substituents are attached to create a library of related compounds. The rigid, multifunctional nature of this compound makes it a candidate for developing novel chemical scaffolds. Each functional group—the carboxylic acid, the primary amine, the secondary amide, and the phenol (B47542)—can act as a handle for diversification, allowing chemists to systematically modify the molecule's properties to achieve a desired biological activity or material characteristic.

Application in Azo Dye and Pigment Synthesis through Electrophilic Substitution Reactions

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. jbiochemtech.com Their synthesis typically involves two key steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aniline. jocpr.comunb.ca

Given its structure, this compound can theoretically participate in azo coupling in two distinct ways:

As the diazonium component: The primary amino group at position 3 can be converted into a diazonium salt.

As the coupling component: The phenolic ring is activated by the hydroxyl and amino groups, making it susceptible to coupling with an external diazonium salt. The position of coupling would be directed by the existing activating groups.

This dual reactivity allows for its incorporation into a variety of dye structures, with the final color and properties being influenced by the specific substituents on both reacting partners. nih.gov

Role in the Chemical Synthesis of Specific Bioactive Entities

The structural framework of this compound is related to precursors used in the synthesis of various biologically active molecules.

(aminophenyl)benzothiazoles

The 2-(4-aminophenyl)benzothiazole scaffold is a well-known pharmacophore with potent antitumor activity. nih.gov The synthesis of this class of compounds often involves the condensation of a 2-aminothiophenol (B119425) derivative with a 4-aminobenzoic acid derivative. nih.gov While common syntheses start with simpler benzoic acids, the use of a more complex, substituted precursor like this compound could lead to novel benzothiazole (B30560) analogues with potentially unique pharmacological profiles. The additional hydroxyl and acetamido groups could modulate the molecule's solubility, receptor binding affinity, and metabolic stability.

Sphingosine Kinase Inhibitors

Sphingosine kinase (SphK) is an important enzyme in cell signaling and is a target for the development of inhibitors for diseases such as cancer and inflammatory disorders. researchgate.net Many SphK inhibitors are complex heterocyclic structures. nih.gov The synthesis of novel inhibitors often relies on versatile building blocks that allow for the systematic exploration of structure-activity relationships. A multifunctional intermediate like this compound could serve as a starting point for constructing new classes of SphK inhibitors, where its functional groups provide anchors for attaching other pharmacophoric elements.

Future Directions and Emerging Research Avenues

Advanced Computational Approaches for Structure-Reactivity Relationships and Design

The field of computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Future research will likely leverage advanced computational methods, such as Density Functional Theory (DFT), to build a comprehensive understanding of the structure-reactivity relationships of 4-Acetamido-3-amino-5-hydroxybenzoic acid. These studies can elucidate the molecule's electronic properties, predict its behavior in different chemical environments, and identify the most reactive sites for further functionalization. Such in-silico analyses are invaluable for designing new derivatives with tailored properties and for guiding experimental efforts, thereby accelerating the discovery of new applications. For example, computational docking studies, similar to those performed on related compounds like 4-Acetamido-3-nitrobenzoic acid, could predict potential biological targets for this compound. nih.govresearchgate.net

Exploration of Novel Green Chemistry Pathways for Sustainable Production

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis. For this compound, future research will undoubtedly explore more sustainable production methods. This could involve the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. Drawing inspiration from the synthesis of other hydroxybenzoic acid derivatives, researchers may investigate biocatalytic methods or the use of environmentally friendly catalysts to minimize waste and environmental impact. researchgate.net The development of such green pathways is crucial for the long-term viability and industrial application of this compound.

Bio-inspired Synthesis and Biocatalysis Applications

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis and the use of biocatalysis are emerging as powerful strategies in chemistry. Future research may explore enzymatic or microbial pathways for the synthesis of this compound. While the biosynthesis of related compounds like 3-amino-4-hydroxybenzoic acid has been investigated in microorganisms such as Streptomyces griseus and engineered E. coli, similar approaches could be adapted for the target molecule. nih.govaiche.org This could involve identifying or engineering enzymes that can perform specific transformations, leading to a highly selective and sustainable production method. The exploration of biocatalysis opens the door to producing this compound from renewable feedstocks, aligning with the growing demand for bio-based chemicals.

Q & A

Q. How can 4-Acetamido-3-amino-5-hydroxybenzoic acid be characterized using spectroscopic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments by observing chemical shifts. For benzoic acid derivatives, aromatic protons typically appear between δ 6.5–8.5 ppm. Acetamido groups (NHCOCH₃) show singlet peaks near δ 2.1 ppm (CH₃) and δ 8–10 ppm (NH) in DMSO-d₆ .

- Infrared Spectroscopy (IR) : Identify functional groups: hydroxyl (-OH) stretches at 3200–3600 cm⁻¹, carboxylic acid (C=O) at 1680–1720 cm⁻¹, and amide (N-H) at 3300–3500 cm⁻¹ .

- Safety : Use protective gloves, eye protection, and proper waste disposal protocols during analysis .

Q. What are the recommended synthetic routes for this compound?

Methodological Answer:

- Multi-Step Synthesis : Start with nitro precursors (e.g., 3-nitro-4-hydroxybenzoic acid), reduce nitro groups to amines using catalytic hydrogenation (H₂/Pd-C), and acetylate with acetic anhydride .

- Retrosynthetic Tools : Leverage AI-powered platforms (e.g., Template_relevance Reaxys) to predict one-step routes. For example, coupling acetamido-protected intermediates with hydroxylated aromatic cores .

- Purity Control : Confirm purity (>98%) via HPLC or GC, referencing CAS-registered standards .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Variable Selection : Test factors like temperature (80–120°C), catalyst loading (5–15% Pd-C), and reaction time (6–24 hours). Use a 2³ factorial design to evaluate interactions .

- Data Analysis : Apply ANOVA to identify significant variables. For example, temperature and catalyst loading may dominate yield (p < 0.05), while time has minimal impact .

- Case Study : A similar nitro-reduction study achieved 85% yield at 100°C, 10% Pd-C, and 12 hours .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinities. For SARS-CoV-2 protease, align the carboxylic acid group with catalytic dyad residues (e.g., His41) .

- Quantum Chemical Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, highlighting nucleophilic regions (hydroxyl groups) for covalent inhibition .

- ADMET Prediction : Utilize SwissADME to assess bioavailability (TPSA > 140 Ų suggests low permeability) and toxicity (AMES test for mutagenicity) .

Q. How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

- Controlled Experiments : Design a pH gradient (2–12) and monitor degradation via LC-MS. For acidic conditions (pH < 4), hydrolysis of the acetamido group may dominate .

- Statistical Validation : Use Grubbs’ test to identify outliers. If discrepancies persist, apply kinetic modeling (e.g., first-order decay) to reconcile data .

- Cross-Referencing : Compare results with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) under identical conditions .

Q. What methodologies are recommended for safety assessment when toxicological data for this compound are limited?

Methodological Answer:

- Read-Across Approach : Group with analogs sharing hydroxyl and acetamido motifs (e.g., 4-hydroxybenzoic acid). Validate using QSAR models for dermal irritation or mutagenicity .

- In Silico Tools: Apply ProTox-II to predict LD₅₀ and organ toxicity. For example, a predicted LD₅₀ of 2000 mg/kg suggests low acute toxicity .

- Experimental Backup : Conduct Ames tests or zebrafish embryo assays if computational results are ambiguous .

Q. How can researchers design stability studies for this compound under accelerated storage conditions?

Methodological Answer:

- ICH Guidelines : Use Q1A(R2) protocols. Store samples at 40°C/75% RH for 6 months, analyzing purity monthly via HPLC .

- Degradation Pathways : Monitor for decarboxylation (loss of CO₂ via TGA) or oxidation (HPLC peaks with shorter retention times) .

- Data Reporting : Present arithmetic mean ± SD for triplicate measurements and ICC values to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.